Home > Products > Screening Compounds P107336 > (2R, 3S, 4S, 5R, 6S)-Empagliflozin
(2R, 3S, 4S, 5R, 6S)-Empagliflozin -

(2R, 3S, 4S, 5R, 6S)-Empagliflozin

Catalog Number: EVT-13984115
CAS Number:
Molecular Formula: C23H27ClO7
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Empagliflozin, chemically known as (2R, 3S, 4S, 5R, 6S)-empagliflozin, is a medication primarily used in the management of type 2 diabetes mellitus. It belongs to the class of sodium-glucose co-transporter-2 inhibitors, which function by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine. This mechanism helps lower blood glucose levels independently of insulin action. Empagliflozin was first approved by the U.S. Food and Drug Administration in 2014 and has since been recognized for its cardiovascular benefits in diabetic patients .

Source

Empagliflozin is derived from a series of synthetic processes utilizing well-defined starting materials. The compound is marketed under various brand names, including Jardiance and Glyxambi, and is available in tablet form containing either 10 mg or 25 mg of the active ingredient .

Classification

Empagliflozin is classified as:

  • Pharmacological Class: Sodium-glucose co-transporter-2 inhibitor
  • Therapeutic Class: Antidiabetic agent
  • Chemical Class: C-glycosyl compound .
Synthesis Analysis

Methods

The synthesis of empagliflozin involves multiple steps that utilize specific reagents and conditions to ensure the formation of the desired stereoisomer. The process typically begins with the formation of a glucopyranosyl moiety followed by the introduction of a tetrahydrofuran substituent.

Technical Details

Key steps in the synthesis include:

  1. Formation of the Glucosyl Unit: Starting from a suitable glucosyl precursor.
  2. Chlorination: Introduction of a chlorine atom at the appropriate position on the aromatic ring.
  3. Tetrahydrofuran Attachment: Selective attachment of the tetrahydrofuran group to ensure chirality at designated stereocenters.
  4. Purification: The final product undergoes purification through crystallization or chromatography to achieve pharmaceutical-grade quality .
Molecular Structure Analysis

Structure

Empagliflozin has a complex molecular structure characterized by multiple stereogenic centers. Its molecular formula is C23H27ClO7C_{23}H_{27}ClO_{7} with a molecular weight of approximately 450.91 g/mol.

Chemical Reactions Analysis

Reactions

Empagliflozin primarily undergoes glucuronidation as its metabolic pathway, which involves conjugation with glucuronic acid catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process results in three main metabolites: 2-O-, 3-O-, and 6-O-glucuronides.

Technical Details

The metabolic stability of empagliflozin is significant as it shows minimal degradation under normal physiological conditions. Its elimination routes include approximately 41.2% excreted via feces and 54.4% via urine, predominantly as unchanged drug .

Mechanism of Action

Empagliflozin operates by selectively inhibiting sodium-glucose co-transporter-2 located in the proximal tubules of the kidneys. This inhibition leads to:

  • Reduced Renal Reabsorption: Decreases glucose reabsorption back into the bloodstream.
  • Increased Urinary Glucose Excretion: Promotes glucose loss through urine, effectively lowering blood glucose levels.

The glucose-lowering effect is independent of insulin secretion and action, making it particularly useful for patients with varying degrees of β-cell function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellowish crystalline solid
  • Density: Approximately 1.398 g/cm³
  • Boiling Point: 665 °C
  • Flash Point: 356 °C
  • Storage Temperature: Recommended at 2-8 °C .

Chemical Properties

  • Solubility: Very slightly soluble in water; more soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • pKa Value: Approximately 13.23 (predicted)

Empagliflozin is stable under normal conditions but can degrade at extreme pH levels or in the presence of strong oxidants .

Applications

Empagliflozin is primarily utilized for:

  • Management of Type 2 Diabetes Mellitus: As a monotherapy or in combination with other antidiabetic agents.
  • Cardiovascular Benefits: Recent studies indicate that empagliflozin may reduce cardiovascular mortality and hospitalization rates for heart failure among diabetic patients.

Furthermore, ongoing research continues to explore additional therapeutic uses beyond diabetes management, including potential benefits in chronic kidney disease .

Synthesis and Structural Optimization

Historical Development of SGLT2 Inhibitors: From Phlorizin to C-Glucosides

The evolution of sodium-glucose cotransporter 2 (SGLT2) inhibitors began with phlorizin (2), a natural O-glucoside isolated from apple tree bark in 1835. Despite demonstrating significant glycosuric effects, phlorizin faced clinical limitations due to poor oral bioavailability, rapid degradation by β-glucosidases, and non-selective inhibition of both SGLT1 and SGLT2 transporters, leading to gastrointestinal side effects like diarrhea and dehydration [9]. This spurred medicinal chemists to develop hydrolytically stable C-aryl glucosides. Key breakthroughs included:

  • Replacement of O-glycosidic bonds: Introduction of carbon-carbon bonds between the glucose moiety and aglycone conferred resistance to enzymatic degradation.
  • Selectivity optimization: Structural modifications enhanced SGLT2/SGLT1 selectivity ratios, minimizing off-target effects. Empagliflozin emerged with >2,500-fold selectivity for SGLT2 over SGLT1, superior to canagliflozin (>250-fold) and dapagliflozin (>1,200-fold) [8].
  • Pharmacophore refinement: The prototypical structure incorporated a glucose unit linked to a hydrophobic spacer (chlorophenyl group) and a distal aromatic system (modified benzyl group).

Table 1: Evolution of SGLT2 Inhibitor Selectivity

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT2:SGLT1)
Phlorizin11–35150–420~1:14
Canagliflozin2.7710~1:263
Dapagliflozin1.21,400~1:1,167
Empagliflozin3.18,300~1:2,677

The tetrahydrofuran-3-yloxy-benzyl substituent in empagliflozin represented a critical advancement, balancing potency, metabolic stability, and selectivity [9].

Stereoselective Synthesis of Empagliflozin: Key Reaction Pathways and Chiral Resolutions

Empagliflozin ((2R,3S,4S,5R,6S)-2-(4-chloro-3-(4-(tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) contains five chiral centers, necessitating precise stereocontrol during synthesis. The six-step route involves:

  • Glycosylation: A Koenigs-Knorr reaction links a protected glucosyl donor to a chlorophenyl aglycone precursor, establishing the C1 anomeric carbon linkage.
  • Stereoselective reduction: Key intermediates undergo asymmetric hydrogenation or enzymatic reduction to install the tetrahydrofuran chiral center.
  • Chiral resolution: Racemic tetrahydrofuran intermediates are resolved using chiral auxiliaries or chromatography. Crystallization with chiral acids (e.g., L-tartaric acid) achieves enantiomeric excess >99% [2] [9].
  • Global deprotection: Acidic or hydrogenolytic conditions remove protecting groups (e.g., benzyl ethers), yielding the final API.

Table 2: Key Chiral Resolution Methods for Empagliflozin Intermediates

IntermediateResolution MethodChiral SelectorEnantiomeric Excess (%)Yield (%)
Tetrahydrofuran-3-olEnzymatic kinetic resolutionLipase B (Candida antarctica)>99.535–40
Benzyl-protected aglyconeDiastereomeric salt formationL-DBTA*99.242

*L-Di-p-toluoyl-tartaric acid

Absolute configuration confirmation employed X-ray crystallography and Density Functional Theory (DFT)-assisted Electronic Circular Dichroism (ECD) spectroscopy [2]. Computational modeling optimized bond lengths and angles to match empirical crystal structures within 0.01 Å and 1° deviations.

Solid-State Characterization Challenges in Amorphous Formulations

Empagliflozin exhibits low aqueous solubility (pH 1–7.4) as a crystalline solid. To enhance bioavailability, amorphous solid dispersions (ASDs) were developed, presenting unique characterization challenges:

  • Polymorph Interconversion: Two distinct quasi-polymorphs (Form I and Form P) were identified via anti-solvent crystallization. Form I (needle-shaped crystals) forms in ethanol-water, while Form P (platy crystals) precipitates in ethanol-hexane. Powder X-ray Diffraction (PXRD) distinguishes them by distinct peaks at 5.2° (Form I) vs. 7.8° 2θ (Form P) [1].
  • Amorphous Stability: Pure amorphous empagliflozin spontaneously crystallizes under humidity. Stabilization requires dispersion in polymers like polyvinylpyrrolidone (PVP), polyacrylic acid (PAA), or Eudragit® S 100. Nozzle-free ultrasonic nebulization produces spherical composite particles where the polymer matrix inhibits molecular mobility:
  • PVP K30 increases glass transition temperature (Tg) by 45°C
  • 30% polymer content prevents recrystallization for >6 months at 40°C/75% RH [3] [7].
  • Analytical Techniques:
  • In-line NIR spectroscopy: Detects "transient oscillation" during crystallization, indicating dynamic polymorphic transitions [1].
  • DSC/TGA: Amorphous composites show a single Tg (no melting endotherm), confirming homogeneity.
  • Raman mapping: Verifies molecular dispersion; absence of API-specific peaks (e.g., 1580 cm⁻¹) indicates no crystalline domains.

Table 3: Stability of Empagliflozin Amorphous Solid Dispersions

Polymer CarrierDrug Loading (%)Tg (°C)Recrystallization Onset (40°C/75% RH)Dissolution Enhancement (vs. crystalline)
PVP K2930125>180 days4.2-fold
PAA25142>210 days3.8-fold
Eudragit® S 100409890 days3.0-fold

Structure-Activity Relationship (SAR) Studies: Role of the Tetrahydrofuran-3-yloxy Benzyl Substituent

The tetrahydrofuran-3-yloxy benzyl group is pivotal for empagliflozin’s potency and selectivity. SAR insights include:

  • Hydrophobic Pocket Occupation: The cyclopropyl-linked oxygen atom forms hydrogen bonds with SGLT2 residues Gln457 (bond distance: 2.8 Å). The tetrahydrofuran oxygen interacts with Asn258 via water-mediated hydrogen bonding [6] [9].
  • Stereochemistry Dependency: (S)-enantiomers exhibit 50-fold higher affinity than (R)-counterparts due to optimal hydrophobic contact with Phe98.
  • Substituent Effects:
  • Removal of the chlorophenyl group decreases potency by >100-fold.
  • Replacement with alkyl chains shorter than cyclopropyl reduces metabolic stability.
  • Electron-withdrawing groups (e.g., Cl) at the 4-position of the proximal phenyl enhance target residence time.
  • Comparative SAR: Bexagliflozin’s cyclopropyloxyethoxy group extends into an auxiliary hydrophobic pocket, increasing renal tissue retention but reducing plasma half-life versus empagliflozin [6].

DFT calculations (B3LYP/6-311G(d,p)) reveal the tetrahydrofuran ring adopts a twist-boat conformation, positioning its oxygen for optimal polar interactions. Hirshfeld surface analysis confirms the importance of C-H···O and C-H···Cl contacts in crystal packing, influencing dissolution kinetics [2].

Table 4: Key Empagliflozin Analogues and SGLT2 Inhibition

Modification SiteStructural ChangeSGLT2 IC₅₀ (nM)Selectivity (vs. SGLT1)
Tetrahydrofuran-3-yloxy (Empagliflozin)None (reference)3.1>2,500-fold
Distal phenyl ringReplacement with cyclohexyl42.7320-fold
Chlorine positionOrtho to glucoside18.91,140-fold
Tetrahydrofuran stereochemistry(R)-enantiomer155.086-fold

Properties

Product Name

(2R, 3S, 4S, 5R, 6S)-Empagliflozin

IUPAC Name

(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1

InChI Key

OBWASQILIWPZMG-XJZBYQAASA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.